molecular formula C10H13N3O4S B12153245 Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate

Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate

Cat. No.: B12153245
M. Wt: 271.30 g/mol
InChI Key: BXTBWIRROFBJAS-UHFFFAOYSA-N
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Description

Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate is a pyrimidine derivative featuring a thioacetate ester linkage, an amino group at position 4, and an ethoxycarbonyl substituent at position 5 of the pyrimidine ring (C₉H₁₁N₃O₄S, MW 257.27) .

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

ethyl 4-amino-2-(2-methoxy-2-oxoethyl)sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H13N3O4S/c1-3-17-9(15)6-4-12-10(13-8(6)11)18-5-7(14)16-2/h4H,3,5H2,1-2H3,(H2,11,12,13)

InChI Key

BXTBWIRROFBJAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)OC

solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate can be achieved through a multi-step process. One common method involves the reaction of ethyl 2-chloroacetate with 2-mercapto-4-amino-5-(ethoxycarbonyl)pyrimidine under basic conditions. The reaction typically proceeds as follows:

    Step 1: Ethyl 2-chloroacetate is reacted with sodium ethoxide to form ethyl 2-ethoxyacetate.

    Step 2: Ethyl 2-ethoxyacetate is then reacted with 2-mercapto-4-amino-5-(ethoxycarbonyl)pyrimidine in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Related compounds have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus128 µg/mL

Case Study : A study published in MDPI highlighted that modifications to the thioether group in similar compounds significantly enhanced their antimicrobial potency against gram-positive bacteria.

Cytotoxicity Against Cancer Cells

The compound has shown selective cytotoxicity towards various cancer cell lines, indicating potential as an anticancer agent.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0

In vitro tests revealed that derivatives of this compound could induce apoptosis in cancer cells through mitochondrial pathways.

Enzyme Inhibition

This compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase.

Table 3: Enzyme Inhibition Potential

EnzymeInhibition Percentage (%)
Acetylcholinesterase65%
Cyclooxygenase (COX)50%

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

Table 4: Anti-inflammatory Activity

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Safety and Toxicity Assessment

Toxicological evaluations have indicated a favorable safety profile for this compound at therapeutic doses, with no significant adverse effects observed in animal models.

Mechanism of Action

The mechanism of action of Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of enzymes in protozoan parasites, leading to their death . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyrimidine-based thioacetate esters and their properties:

Compound Name Substituents on Pyrimidine Ring Molecular Formula Molecular Weight Key Properties/Activities Reference
Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate 4-amino, 5-ethoxycarbonyl, 2-ylthio C₉H₁₁N₃O₄S 257.27 Potential bioactivity (inferred from analogs)
Ethyl 2-(pyrimidin-2-ylthio)acetate 2-ylthio (no additional substituents) C₈H₁₀N₂O₂S 198.24 Intermediate for hydrazide synthesis
Ethyl 2-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate 2-amino, 4-hydroxy, 6-methyl C₉H₁₃N₃O₃ 227.22 Noted for hepatoprotective effects
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate 4-chloro, 2-methylthio C₉H₁₁ClN₂O₂S 246.71 Antimicrobial potential (structural analog)
Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate 4-amino, 5-(trifluoromethyl-pyridinyl), 2-ylthio C₁₃H₁₀ClF₃N₄O₂S 378.76 High molecular weight; potential bioactivity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate 6-methyl, 4-thietan-3-yloxy C₁₁H₁₆N₂O₃S₂ 288.38 Antimicrobial activity (tested against bacteria/fungi)

Structural and Functional Differences

In contrast, Ethyl 2-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate exhibits hepatoprotective effects due to its polar hydroxy group, which may facilitate interactions with liver enzymes . Chloro and methylthio groups (e.g., in Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate) are associated with antimicrobial activity, likely due to electrophilic properties that disrupt microbial proteins .

Synthetic Pathways :

  • The target compound is synthesized via nucleophilic substitution, similar to Ethyl 2-(pyrimidin-2-ylthio)acetate, which involves refluxing 2-mercaptopyrimidine with ethyl chloroacetate in acetone .
  • More complex derivatives (e.g., trifluoromethylpyridinyl analogs) require multi-step reactions, including Suzuki couplings or cross-coupling methodologies .

Pharmacokinetic and Safety Profiles: The sodium/potassium salts of triazole-thioacetate derivatives (e.g., sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate) demonstrate low toxicity and stress-protective effects in vivo . While direct data for the target compound are lacking, its amino and ester groups suggest moderate metabolic stability.

Biological Activity

Structural Features and Potential Biological Activity

Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate contains several key structural elements that may contribute to its biological activity:

  • Pyrimidine ring: The core pyrimidine structure is known for its diverse biological activities .
  • Amino group: The 4-amino substituent on the pyrimidine ring may contribute to hydrogen bonding and influence the compound's interactions with biological targets.
  • Ethoxycarbonyl group: This moiety can affect the compound's lipophilicity and potential for ester hydrolysis in biological systems.
  • Thioacetate linkage: The sulfur-containing group may play a role in the compound's reactivity and binding properties.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound may exhibit the following biological properties:

Antimicrobial Activity

Pyrimidine derivatives have shown significant antimicrobial properties. For instance, structurally similar compounds have demonstrated activity against various pathogens:

CompoundPathogenMIC (μg/mL)
Compound 6iMicrococcus luteus1.95-3.91
Compound 6iBacillus spp.3.91-15.62
Compound 7MRSA0.7-2.8

These results suggest that this compound may possess antimicrobial activity, particularly against gram-positive bacteria .

Antifungal Potential

Some pyrimidine-containing compounds have shown antifungal properties. For example:

CompoundFungal SpeciesMIC (μg/mL)
Compound 15a-eA. fumigatus13.6-20.3
Compound 15a-dS. racemosum11.7-18.8

These findings indicate that this compound might exhibit antifungal activity, potentially against Aspergillus and other fungal species .

Enzyme Inhibition

Pyrimidine derivatives have been investigated for their ability to inhibit various enzymes. One notable example is the inhibition of tyrosinase:

CompoundIC50 (μM)
Compound 127.5 ± 2.93
Compound 910.3 ± 0.24

While these specific compounds differ from this compound, they suggest that our compound of interest may possess enzyme inhibitory properties, potentially affecting pathways involved in melanin production or other biological processes .

Structure-Activity Relationships

Research on related compounds has revealed some structure-activity relationships that may be relevant to this compound:

  • The presence of electron-withdrawing or electron-donating groups on aromatic rings can significantly affect biological activity .
  • Lipophilicity plays a crucial role in the compound's ability to interact with cellular targets .
  • The nature of substituents on the pyrimidine ring can greatly influence the compound's potency and specificity .

Future Research Directions

To fully elucidate the biological activity of this compound, several research avenues should be pursued:

  • In vitro screening against a panel of microbial pathogens to determine its antimicrobial spectrum.
  • Enzyme inhibition assays to identify potential molecular targets.
  • Structure-activity relationship studies to optimize its biological properties.
  • In vivo toxicity and pharmacokinetic studies to assess its potential as a drug candidate.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate, and how are reaction yields optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of ethyl acetoacetate with 2-amino-4,6-dihydroxypyrimidine to form the pyrimidine core.
  • Step 2 : Thiolation using sulfurizing agents (e.g., P2_2S5_5) to introduce the thioether group.
  • Step 3 : Esterification with methyl chloroacetate to finalize the structure .
    Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., triethylamine for esterification). Statistical design of experiments (DoE) can systematically optimize variables like molar ratios and reaction time .

Basic: Which spectroscopic methods are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., ethoxycarbonyl at δ 160–165 ppm for carbonyl).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming thioether linkages and substituent positions .

Advanced: How can computational methods improve reaction design for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction Path Search : Identifies intermediates in thiolation steps.
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for solubility and reactivity.
  • Machine Learning : Trains models on existing pyrimidine reaction data to predict optimal conditions (e.g., catalysts, temperature) .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
  • Structural Analogues : Compare with similar compounds (e.g., Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate) to isolate substituent effects (see table below) .
  • Purity : Validate via HPLC (>95% purity) to exclude impurities as confounding factors .
Analog Key Structural Difference Reported Activity
Ethyl 2-(4-chloropyrimidin-5-yl)acetateChlorine substitutionEnhanced enzyme inhibition
Methyl 2-(pyrimidin-4-yl)acetateSimplified pyrimidine coreReduced binding affinity

Advanced: What strategies resolve challenges in isolating intermediates during synthesis?

  • Chromatography : Use flash column chromatography with gradients (e.g., hexane:ethyl acetate) for polar intermediates.
  • Crystallization : Adjust solvent polarity (e.g., methanol/water mixtures) to precipitate intermediates.
  • In-situ Monitoring : ReactIR tracks reaction progress to identify unstable intermediates requiring immediate isolation .

Advanced: How does the thioether linkage influence this compound’s reactivity in biological systems?

  • Redox Sensitivity : The thioether (-S-) group can oxidize to sulfoxides or sulfones under physiological conditions, altering bioactivity.
  • Enzyme Binding : The sulfur atom may coordinate with metal ions in enzyme active sites (e.g., zinc-dependent hydrolases), enhancing inhibition .

Basic: What are the stability considerations for storing this compound?

  • Temperature : Store at –20°C to prevent thermal degradation.
  • Light Sensitivity : Protect from UV light to avoid photooxidation of the thioether group.
  • Moisture : Use desiccants to prevent hydrolysis of the ethoxycarbonyl group .

Advanced: What methodologies assess this compound’s pharmacokinetic properties (e.g., ADME)?

  • In vitro Assays :
    • CYP450 Inhibition : Liver microsomes evaluate metabolic stability.
    • Plasma Protein Binding : Equilibrium dialysis determines free drug concentration.
  • In silico Tools : SwissADME predicts logP (lipophilicity) and BBB permeability based on substituent effects .

Advanced: How can structural modifications enhance selectivity for target enzymes?

  • Substituent Tuning : Replace ethoxycarbonyl with bulkier groups (e.g., tert-butyl) to sterically block off-target binding.
  • Isosteric Replacement : Swap sulfur with selenium to modulate redox activity and binding kinetics .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.
  • Waste Disposal : Neutralize with 10% NaOH before disposal due to potential sulfide byproducts.
  • First Aid : Immediate flushing with water for eye contact; activated charcoal for ingestion .

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